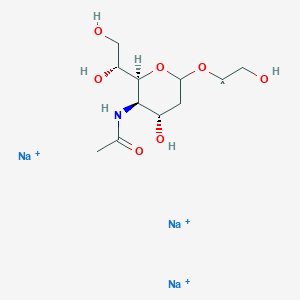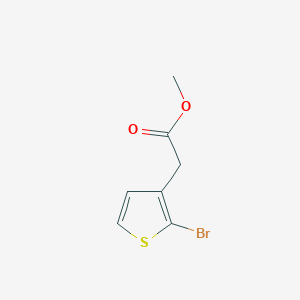
5-Chloro-2-(trifluoromethoxy)benzonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Process Optimization
A study by Nielsen, Nielsen, and Pittelkow (2004) describes the scale-up of a process for producing 2-chloro-5-trifluoromethyl-benzonitrile, a compound structurally similar to 5-Chloro-2-(trifluoromethoxy)benzonitrile. They discuss a Sandmeyer reaction of 2-Chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide, focusing on safety evaluations and process efficiency (Nielsen, Nielsen, & Pittelkow, 2004).
Biochemical Studies
Parker (1965) investigated the capacity of various compounds, including derivatives of benzonitrile like 5-Chloro-2-(trifluoromethoxy)benzonitrile, to uncouple oxidative phosphorylation in rat-liver mitochondria. This research offers insights into biochemical applications and the effects of these compounds on cellular processes (Parker, 1965).
Catalysis and Redox Properties
Kadish et al. (2008) studied Co(III) corroles, noting their catalytic activity in the reduction of dioxygen, with relevance to compounds like 5-Chloro-2-(trifluoromethoxy)benzonitrile. Their research provides valuable information on the redox properties of these compounds in various solvents and their potential use in catalytic processes (Kadish et al., 2008).
Proton Donor Efficiency
Sokolová, Gál, and Valášek (2012) explored chlorinated hydroxybenzonitriles as efficient proton donors in electrochemical studies. Their findings can provide a deeper understanding of the protonation capabilities of similar compounds, such as 5-Chloro-2-(trifluoromethoxy)benzonitrile (Sokolová, Gál, & Valášek, 2012).
Spectroscopic Analysis
Krishnakumar and Dheivamalar (2008) conducted a study on 2-amino-5-chloro benzonitrile, analyzing its vibrational spectra using density functional theory (DFT). Such studies are crucial for understanding the spectroscopic properties of structurally similar compounds (Krishnakumar & Dheivamalar, 2008).
Analytical Chemistry
Flanagan and Ruprah (1989) developed a high-performance liquid chromatography assay for herbicides including benzonitriles. This technique can be applied to analyze compounds like 5-Chloro-2-(trifluoromethoxy)benzonitrile in biological specimens (Flanagan & Ruprah, 1989).
Continuous Flow Synthesis
Dunn et al. (2018) researched the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, a compound similar to 5-Chloro-2-(trifluoromethoxy)benzonitrile, under continuous flow conditions, highlighting potential synthesis pathways and optimizations (Dunn et al., 2018).
Eigenschaften
IUPAC Name |
5-chloro-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBALELAICTYSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272649 | |
| Record name | 5-Chloro-2-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethoxy)benzonitrile | |
CAS RN |
1092461-25-0 | |
| Record name | 5-Chloro-2-(trifluoromethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)
![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)


![N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425452.png)

![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)
